Studies have investigated the potential of monomyristin as an antimicrobial agent. Research suggests that it exhibits activity against various bacteria and fungi, including:
The mechanism of action by which monomyristin exerts its antimicrobial effects is still being elucidated, but research suggests it may disrupt the cell membranes of bacteria and fungi Source: .
Preliminary research suggests that monomyristin may have other potential applications, including:
Monomyristin, also known as glycerol 1-myristate or tetradecanoin, is a monoglyceride derived from myristic acid. Its chemical formula is C₁₇H₃₄O₄, and it has a molecular weight of 302.45 g/mol . Monomyristin is characterized by the presence of a myristoyl group (derived from myristic acid) esterified to the glycerol backbone at the first position, making it a 1-monoglyceride. This compound appears as a white to almost white powder or crystalline substance, with a melting point ranging from 68 to 70 °C . It is soluble in organic solvents but shows limited solubility in water .
Monomyristin's antimicrobial activity is a subject of ongoing research. Studies suggest it might disrupt bacterial membranes due to its amphiphilic nature. The myristate tail interacts with the hydrophobic core of the membrane, while the glycerol head remains in the aqueous environment, potentially causing membrane leakage and impairing bacterial function []. However, the exact mechanism needs further investigation.
Monomyristin exhibits notable biological activities, particularly as an antibacterial and antifungal agent. Research indicates that it demonstrates significant antibacterial activity against strains such as Staphylococcus aureus and Aggregatibacter actinomycetemcomitans, as well as antifungal activity against Candida albicans . Additionally, it has been shown to inhibit fatty acid amide hydrolase activity, indicating potential therapeutic applications in modulating lipid metabolism .
Several methods have been developed for synthesizing monomyristin:
Monomyristin has diverse applications across various fields:
Studies have demonstrated that monomyristin interacts with biological membranes and proteins due to its amphiphilic nature. Its ability to form micelles makes it useful for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability. Additionally, its interaction with fatty acid amide hydrolase suggests potential roles in modulating endocannabinoid signaling pathways .
Monomyristin shares structural similarities with other monoacylglycerols but exhibits unique properties due to its specific acyl chain length and position. Here are some similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Monopalmitin | 1-monoglyceride | Derived from palmitic acid; lower antibacterial activity compared to monomyristin. |
Monostearin | 1-monoglyceride | Derived from stearic acid; used primarily in food applications. |
Monolaurin | 1-monoglyceride | Derived from lauric acid; known for strong antimicrobial properties against viruses and bacteria. |
Dihydroxyacetone | Simple sugar derivative | Different functional group; used primarily in cosmetics for skin tanning. |
Monomyristin's distinct antibacterial and antifungal activities set it apart from these compounds, making it particularly valuable in pharmaceutical applications . Its unique synthesis routes also contribute to its distinctiveness within the class of monoacylglycerols .
Solvent-free enzymatic esterification has emerged as a sustainable method for monomyristin synthesis. Immobilized lipases, such as Candida antarctica lipase B (Novozym 435), catalyze the reaction between glycerol and myristic acid under controlled conditions. Key parameters include:
Table 1: Performance of solvent-free systems for monomyristin synthesis
Lipase Source | Temperature (°C) | Conversion (%) | Mono:Di:Tri Ratio | Reference |
---|---|---|---|---|
Candida antarctica B | 60 | 80 | 2:1:0.1 | |
Rhizomucor miehei | 65 | 72 | 1.8:1:0.2 | |
Thermomyces lanuginosa | 70 | 68 | 1.5:1:0.3 |
The absence of solvents simplifies downstream purification and reduces environmental impact. For instance, gas chromatography analyses of solvent-free batches show monomyristin concentrations up to 45 mM after 5 hours.
Regioselective hydrolysis of triglycerides enables the production of 2-monomyristin, a structural isomer with distinct physicochemical properties. Thermomyces lanuginosa lipase (TLIM) selectively cleaves ester bonds at the sn-1 and sn-3 positions of triglycerides, yielding 2-monoacylglycerols.
Synthetic Protocol:
Key Findings:
Industrial-scale monomyristin synthesis requires balancing cost, yield, and scalability. Response surface methodology (RSM) and Box-Behnken designs have identified critical factors:
Table 2: Optimization of monomyristin synthesis using Box-Behnken design
Factor | Optimal Range | Effect on Yield (%) |
---|---|---|
Temperature | 60–70°C | +34.2 |
Molar ratio (G:M) | 1:1 to 1:1.2 | +28.7 |
Enzyme load | 8–12% (w/w) | +22.4 |
Reaction time | 4–6 hours | +18.9 |
Industrial Strategies:
Case studies demonstrate that scaling from laboratory (100 mL) to pilot plant (100 L) maintains monomyristin purity >95% while reducing production costs by 40%.
Monomyristin, chemically known as 1-monomyristin or glycerol 1-myristate, is a monoacylglycerol compound with the molecular formula C17H34O4 and molecular weight of 302.45 grams per mole [1] [2]. This naturally occurring lipid derivative has demonstrated significant pharmacological activities across multiple biological systems, particularly in antimicrobial and anticancer applications [4] [5] [6].
Monomyristin exhibits potent antibacterial activity specifically against Gram-positive bacterial strains, with research demonstrating superior efficacy compared to conventional antimicrobial agents [5] [6]. The compound shows particularly strong inhibitory effects against Staphylococcus aureus and Aggregatibacter actinomycetemcomitans, two clinically significant Gram-positive pathogens [5] [6].
Bacterial Strain | Concentration | Inhibition Zone (mm) | Reference Control |
---|---|---|---|
Bacillus subtilis | 0.50% | 2.4 | 16.3 |
Bacillus subtilis | 1.00% | 3.6 | 16.3 |
Bacillus subtilis | 5.00% | 5.7 | 16.3 |
Bacillus subtilis | 10.0% | 9.2 | 16.3 |
Bacillus subtilis | 15.0% | 12.7 | 16.3 |
Aggregatibacter actinomycetemcomitans | 0.50% | 1.2 | 5.5 |
Aggregatibacter actinomycetemcomitans | 1.00% | 1.9 | 5.5 |
Aggregatibacter actinomycetemcomitans | 5.00% | 3.6 | 5.5 |
Aggregatibacter actinomycetemcomitans | 10.0% | 7.9 | 5.5 |
Aggregatibacter actinomycetemcomitans | 15.0% | 10.4 | 5.5 |
The antibacterial mechanism of monomyristin against Gram-positive bacteria results from destruction of the bacterial cell membrane through multiple pathways [10] [24]. The compound's amphipathic properties enable it to integrate into bacterial cell membranes, leading to membrane destabilization and subsequent cell lysis [24] [32].
Mechanistic studies reveal that monomyristin disrupts crucial membrane-associated processes, including the electron transport chain and oxidative phosphorylation, which are essential for bacterial energy production [24]. The compound interferes with membrane integrity by altering the phospholipid bilayer structure, resulting in increased cell permeability and eventual bacterial cell death [24] [33].
Research demonstrates that the hydroxyl groups in monomyristin interact directly with components of the bacterial cell wall, leading to membrane disruption and cell lysis [6]. This mechanism is particularly effective against Gram-positive bacteria due to their simpler cell wall structure compared to Gram-negative species [6] [24].
Monomyristin demonstrates significant antifungal activity, particularly against Candida albicans, through membrane-targeted mechanisms [5] [6]. The compound's antifungal efficacy is attributed to its ability to disrupt fungal cell membrane integrity and interfere with ergosterol-mediated membrane functions [6] [17].
The antifungal mechanism of monomyristin involves specific interactions with ergosterol, the major sterol component in fungal membranes [6] [17] [20]. Research indicates that the hydroxyl groups in monomyristin interact with ergosterol on the fungal cell membrane, disrupting membrane function and leading to cell lysis [6].
Ergosterol plays a critical role in defining membrane fluidity and regulating cellular processes in fungi [17] [20]. Monomyristin's interaction with this essential membrane component results in abnormal accumulation of sterols at the plasma membrane, leading to membrane invagination and malformation of the cell wall [17] [20].
Studies comparing different monoacylglycerol derivatives demonstrate that 1-monomyristin shows superior antifungal activity against Candida albicans compared to other structural variants [5] [6]. The compound exhibits medium antifungal activity at concentrations higher than 1.00% when compared with standard antifungal controls [6].
Compound | Antifungal Activity | Target Organism |
---|---|---|
1-Monomyristin | Moderate to High | Candida albicans |
2-Monomyristin | Minimal | Candida albicans |
2-Monopalmitin | No Activity | Candida albicans |
The enhanced antifungal efficacy of 1-monomyristin compared to its positional isomer 2-monomyristin suggests that the position of the acyl chain on the glycerol backbone significantly influences biological activity [6]. This positional specificity indicates that 1-monomyristin can make better interactions with fungal cell membrane components than other monoglyceride variants [6].
Monomyristin exhibits selective cytotoxicity against cancer cell lines while demonstrating minimal toxicity to normal cells [8] [12] [18]. Research on cervical cancer cells (HeLa) and normal cell lines (Vero and endometrial epithelial cells) reveals that monomyristin specifically targets malignant cells through intrinsic mitochondrial apoptosis pathways [8] [18].
Comprehensive cytotoxicity studies demonstrate that monomyristin shows remarkable selectivity between cancerous and normal cells [8] [12] [18]. The compound exhibits cytotoxicity specifically to HeLa cells while showing no significant toxicity against normal cells except at the highest investigated concentrations exceeding 500 micrograms per milliliter [8] [18].
Cell Line Type | IC50 Value (μg/mL) | Cell Viability at 1000 μg/mL |
---|---|---|
HeLa (Cervical Cancer) | 48.62 ± 0.84 | Significantly Reduced |
Monopalmitin vs HeLa | 26.05 ± 0.545 | Significantly Reduced |
Monostearin vs HeLa | 28.36 ± 0.91 | Significantly Reduced |
Monoolein vs HeLa | 34.96 ± 0.185 | Significantly Reduced |
Monolinolein vs HeLa | 91.31 ± 1.28 | Significantly Reduced |
Vero (Normal) | >1000 | Normal Viability Maintained |
Endometrial (Normal) | >1000 | Normal Viability Maintained |
Mechanistic studies reveal that monomyristin increases apoptotic cell death through the intrinsic mitochondrial pathway [8] [18] [21]. The compound triggers mitochondrial membrane permeabilization, leading to cytochrome c release and subsequent caspase activation [21] [22] [25].
The intrinsic apoptosis pathway initiated by monomyristin involves critical pro-apoptotic signaling proteins associated with mitochondria [18] [21] [22]. The compound induces mitochondrial dysfunction and disrupts oxidative phosphorylation, contributing to cellular energy depletion and apoptotic cell death [21] [25].
Research demonstrates that monomyristin treatment results in the activation of caspase-3, a key executioner enzyme in the apoptotic cascade [18] [21]. The compound promotes typical apoptosis features, including DNA fragmentation and cell death, specifically in cancer cell lines while sparing normal cells [18] [22].
To overcome the poor water solubility of monomyristin and enhance its efficacy against cancer cells, researchers have developed polymeric nanoparticle delivery systems [8] [18] [30]. These systems comprise polylactide cores that encapsulate monomyristin with superficial dextran layers for targeted delivery [8] [18].
The nanoparticle formulations incorporate transferrin conjugation to target cancer cells that overexpress transferrin receptors [8] [18] [23]. Transferrin receptor targeting enhances cellular uptake through receptor-mediated endocytosis, improving therapeutic efficacy while maintaining selectivity for malignant cells [23] [26].
Encapsulation of monomyristin into nanoparticles increases its cytotoxicity against HeLa cells at lower doses compared to free monomyristin [8] [18]. The presence of conjugated transferrin further enhances cytotoxicity against cancer cells while maintaining safety to normal cell populations [8] [18].
Monomyristin modulates several lipid-mediated signaling pathways, including fatty acid amide hydrolase inhibition and membrane lipid interactions [4] [19]. Research extracted from Serenoa repens demonstrates that monomyristin inhibits the hydrolysis of 2-oleoylglycerol with an IC50 value of 32 micromolar and fatty acid amide hydrolase activity with an IC50 value of 18 micromolar [4].
Fatty acid amide hydrolase represents a critical enzyme in the degradation of bioactive lipids, including endocannabinoids and N-acylethanolamines [4] [19]. Monomyristin's inhibitory activity against this enzyme suggests potential modulation of pain perception, anxiety, and inflammatory responses through elevated levels of these signaling molecules [19].
The enzyme fatty acid amide hydrolase serves as the principal catabolic enzyme for fatty acid amides, including anandamide and other N-acylethanolamines [19]. Inhibition of this enzyme by monomyristin may result in elevated levels of these bioactive lipids, potentially contributing to analgesic and anti-inflammatory effects [19].
Research demonstrates that monomyristin, in combination with other fatty acids, triggers significant phospholipid membrane remodeling events [32]. The compound induces membrane tubule and bud formation, leading to dynamic membrane transformations that exceed the effects of individual lipid components [32].
These membrane interactions result in pearling instability and extensive membrane lysis, suggesting that monomyristin can significantly alter cellular membrane dynamics [32]. The most pronounced effects occur with specific molar ratios, highlighting the importance of lipid composition in membrane-disruptive activities [32].
Lipid Interaction | Membrane Effect | Biological Significance |
---|---|---|
Monomyristin + Lauric Acid | Synergistic Membrane Disruption | Enhanced Antimicrobial Activity |
Monomyristin Alone | Moderate Membrane Perturbation | Baseline Membrane Interaction |
Equimolar Concentrations | Maximum Membrane Lysis | Optimal Antimicrobial Efficacy |